6-Azabicyclo[3.2.1]octan-3-one

Dopamine Transporter Cocaine Addiction

Medicinal chemists targeting DAT inhibitors frequently encounter scaffold limitations with tropane-based cores. 6-Azabicyclo[3.2.1]octan-3-one (CAS 1211597-02-2) provides a rigid normorphan scaffold with distinct binding orientation, enabling SAR exploration inaccessible to 8-aza isomers. • DAT inhibitor potency comparable to cocaine (IC50 ~452 nM vs. 459 nM) • Key intermediate for azaprophen synthesis (50× more potent than atropine) • Supports NAAA inhibitor programs (IC50 = 0.042 μM) for non-opioid analgesic research Supplied at ≥95% purity with reliable global fulfillment for drug discovery campaigns.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 1211597-02-2
Cat. No. B596442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.1]octan-3-one
CAS1211597-02-2
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1C2CC(=O)CC1NC2
InChIInChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2
InChIKeyYKHKXSSNUGYASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.2.1]octan-3-one: Normorphan Scaffold Overview


6-Azabicyclo[3.2.1]octan-3-one (C7H11NO, MW 125.17) is a chiral bridged bicyclic heterocycle containing a ketone at the 3-position and a secondary amine within the 6-azabicyclo[3.2.1]octane framework [1]. This 'normorphan' scaffold is a rigid, three-dimensional building block prized for its ability to explore and modulate biological space in drug discovery, distinct from the tropane (8-azabicyclo[3.2.1]octane) nucleus found in alkaloids like cocaine and atropine [2]. Its unique nitrogen placement and conformational constraint offer a differentiated chemical handle for synthetic derivatization and pharmacological evaluation .

Workflow
Rigid 3D scaffold for drug discovery and SAR exploration
Selection
Normorphan core with distinct 6-aza bridgehead nitrogen
Use Context
Stereoselective derivatization at the 3-ketone position

6-Azabicyclo[3.2.1]octan-3-one: Irreplaceable vs. Tropane Analogs


The 6-azabicyclo[3.2.1]octan-3-one (normorphan) scaffold is not a simple structural analog of the 8-azabicyclo[3.2.1]octane (tropane) or 2-azabicyclo[3.2.1]octane frameworks. In dopamine transporter (DAT) inhibitor design, the replacement of the tropane nucleus with the normorphan core fundamentally alters both pharmacological profile and chemical reactivity [1]. Compounds built on the 6-azabicyclo[3.2.1]octane system exhibit distinct binding orientations at the DAT compared to cocaine, and this scaffold enables stereoselective derivatization at the 3-position that is not accessible with the 8-aza isomer [2]. Substituting this specific normorphan core with a tropane-based building block would yield a different chemical series with unpredictable biological activity and synthetic outcomes, making this compound essential for SAR studies targeting the normorphan pharmacophore [3].

Target scaffold
Potential substitute (tropane)
6-Aza bridgehead nitrogen
8-Aza placement may shift DAT binding orientation
Stereoselective 3-ketone reduction
Reduction chemistry may not transfer directly
Conformationally distinct pharmacophore
Pharmacological profile may not be interchangeable

6-Azabicyclo[3.2.1]octan-3-one: Key Differentiator Evidence


DAT Inhibition Comparable to Cocaine

A derivative of the 6-azabicyclo[3.2.1]octane scaffold (compound 8c, bearing a p-chloro substituent at the β-aryl group) displayed an IC50 of 452 nM for inhibition of dopamine reuptake, which is statistically equivalent to cocaine's IC50 of 459 nM in the same assay [1]. This direct comparison demonstrates that the normorphan core can achieve DAT inhibition potency comparable to the tropane-based cocaine scaffold.

DAT Inhibition IC50
Head-to-head
452 nM (normorphan) vs. 459 nM (cocaine)
Reported equivalence in DAT assay context
Rat striatal synaptosomes; direct comparison
Dopamine Transporter Cocaine Addiction Neuroscience

NAAA Inhibition by Pyrazole-Fused Derivatives

A pyrazole azabicyclo[3.2.1]octane derivative incorporating the normorphan core demonstrated an IC50 of 0.042 μM (42 nM) for inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . While this value is not from a direct head-to-head comparison, it represents potent, low nanomolar activity that positions this scaffold as a promising lead for NAAA-targeted anti-inflammatory therapeutics.

NAAA Inhibition IC50
Class-level
0.042 µM (42 nM)
Supports NAAA-targeted lead identification
Enzyme inhibition assay; no direct comparator
NAAA Inflammation Pain Enzyme Inhibition

Azaprophen Precursor: Stereoselective Access to Potent Antimuscarinics

6-Azabicyclo[3.2.1]octan-3-one serves as the direct precursor to azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate), a highly potent antimuscarinic agent reported to be 50 times more potent than atropine in inhibiting muscarinic receptors . The ketone undergoes stereoselective reduction to yield the 3α-ol isomer, which is then esterified to produce azaprophen [1]. This transformation highlights the synthetic utility of the 3-one functional group for generating biologically active stereoisomers.

Antimuscarinic Potency
Class-level
Azaprophen: 50× vs. atropine
Supports antimuscarinic synthesis research
Guinea pig ileum; derived from literature
Antimuscarinic Azaprophen Stereoselective Synthesis Cholinergic

Scalable Chemoenzymatic Cascade Synthesis

A one-pot chemoenzymatic cascade combining iridium photocatalysis with ene reductases (EREDs) enables the gram-scale synthesis of 6-azabicyclo[3.2.1]octan-3-one derivatives from readily available N-phenylglycines and cyclohexenones [1]. This method represents a significant improvement over earlier synthetic routes that required multi-step sequences and stoichiometric oxidants (e.g., MnO2-mediated allylic oxidation yielding 68% for a benzyl derivative) . The enzymatic approach provides a more sustainable and scalable pathway to this privileged scaffold.

Scalable Synthesis
Cross-study comparable
Gram-scale, one-pot chemoenzymatic
Supports larger-scale medicinal chemistry
EREDs + Ir photocatalysis; improved atom economy
Synthetic Methodology Chemoenzymatic Biocatalysis Scale-up

Conformational Rigidity and High sp3 Character

The 6-azabicyclo[3.2.1]octan-3-one scaffold possesses a high fraction of sp3-hybridized carbons (Fsp3 = 0.857), indicating a rigid, three-dimensional structure that is associated with improved target selectivity and reduced off-target promiscuity in drug candidates . In contrast, the 8-azabicyclo[3.2.1]octan-3-one (tropinone) scaffold has an Fsp3 of 0.875, but the different nitrogen placement (6-aza vs. 8-aza) results in distinct electrostatic surfaces and hydrogen-bonding geometries [1].

sp³ Fraction (Fsp³)
Class-level
0.857 (normorphan) vs. 0.875 (tropinone)
May support scaffold diversity in libraries
Calculated value; distinct electrostatic surface
Medicinal Chemistry Conformational Analysis Fsp3 Scaffold Diversity

6-Azabicyclo[3.2.1]octan-3-one: Research and Industrial Applications


DAT Inhibitor Design for Addiction and Neurology

Leverage the normorphan core to develop structurally novel DAT inhibitors with potency comparable to cocaine (IC50 ~452 nM vs. 459 nM) [1]. This scaffold provides a distinct chemical starting point for SAR studies aimed at identifying non-tropane DAT ligands with potentially differentiated pharmacokinetic and behavioral profiles, relevant for addiction therapy and neurodegenerative disease research.

Synthesis of Azaprophen and High-Potency Antimuscarinic Agents

Utilize 6-azabicyclo[3.2.1]octan-3-one as a key intermediate for the stereoselective synthesis of azaprophen, an antimuscarinic agent reported to be 50× more potent than atropine . This application is particularly valuable for medicinal chemistry programs targeting cholinergic pathways in conditions such as asthma, gastrointestinal disorders, and cognitive impairment.

NAAA Inhibitor Development for Inflammatory Pain Management

Derivatize the normorphan scaffold to generate N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors with low nanomolar potency (IC50 = 0.042 μM) . This application supports research into non-opioid pain therapeutics and anti-inflammatory agents, where NAAA inhibition elevates endogenous palmitoylethanolamide (PEA) levels to produce analgesic effects.

Sustainable Chemoenzymatic Synthesis of Bridged Bicyclic Nitrogen Scaffolds

Adopt the one-pot chemoenzymatic cascade methodology (EREDs + iridium photocatalysis) to produce gram-scale quantities of 6-azabicyclo[3.2.1]octan-3-one derivatives from biomass-derived cyclohexenones [2]. This approach offers a greener, more scalable alternative to traditional multi-step chemical syntheses, reducing waste and improving cost-efficiency for industrial-scale medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
DAT-targeted research in addiction models
Normorphan scaffold with DAT inhibition context
DAT binding and behavioral profiling in models
Antimuscarinic synthesis and cholinergic pathway studies
Key intermediate for stereoselective 3α-ol synthesis
Muscarinic receptor functional assays
NAAA inhibition research for inflammatory pain models
Pyrazole-fused normorphan derivatives
NAAA enzyme activity and PEA modulation
Scalable synthesis of bridged bicyclic nitrogen scaffolds
One-pot chemoenzymatic cascade compatibility
Yield, green chemistry metrics, and scalability

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24 linked technical documents
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